N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzothiazole ring, an acetamido group, and a methoxyethyl side chain. Its molecular formula is C14H18N2O3S, and it has a molecular weight of 294.37 g/mol.
Mechanism of Action
Target of Action
The primary target of this compound, also known as “N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide” or “F1359-1407” or “N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide” or “HMS1653C13”, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Pharmacokinetics
The compound has demonstrated good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties.
Result of Action
The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also demonstrates good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of new antidiabetic drugs.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form the benzothiazole core. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl side chain. Finally, the acetamido group is introduced through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group or the methoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide: Similar structure but with a methyl group on the benzamide ring.
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide ring.
Uniqueness
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl side chain and acetamido group contribute to its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-14(20)17-15-18(7-8-21-3)12-6-5-11(16-10(2)19)9-13(12)22-15/h5-6,9H,4,7-8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIFPGIWQJXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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